2-naphthol AS BI-beta-D-glucuronide

Vue d'ensemble

Description

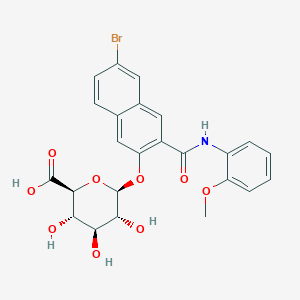

2-naphthol AS BI-beta-D-glucuronide is a β-D-glucosiduronic acid with a 6-bromo-3-(2-methoxyphenyl)carbamoyl)naphthalen-2-yl substituent at the anomeric position . This compound is known for its role as a chromogenic compound, which means it can be transformed by biological mechanisms into colored compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthol AS BI-beta-D-glucuronide involves the reaction of 2-naphthol with β-D-glucuronic acid. The process typically requires the use of a coupling reagent to facilitate the formation of the glucuronide bond . The reaction conditions often include a controlled temperature and pH to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-naphthol AS BI-beta-D-glucuronide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperature, pH, and solvent choice to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce hydroquinones .

Applications De Recherche Scientifique

Applications in Histochemistry

Histochemical Staining

Naphthol AS BI-beta-D-glucuronide is primarily used for histochemical staining to visualize β-Glu activity in tissue sections. This application is crucial for diagnosing conditions such as mucopolysaccharidosis (MPS), a group of lysosomal storage disorders.

- Case Study: MPS Type VII

In a study involving canine models of MPS VII, β-Glu activity was assessed using naphthol AS BI-beta-D-glucuronide as a substrate. Histochemical detection demonstrated significant differences in enzyme activity between affected and control tissues, indicating its utility in evaluating therapeutic interventions .

| Study | Model | Findings |

|---|---|---|

| MPS Type VII | Canine | Effective detection of β-Glu activity |

| Developing Mouse Fetuses | Mouse | Characterization of lysosomal enzyme activities |

Applications in Gene Therapy

Gene Transfer Studies

The compound has been employed in gene therapy research to evaluate the efficacy of gene transfer vectors that express β-Glu. For instance, studies have shown that helper-dependent adenoviral vectors can effectively transduce corneal cells, improving symptoms associated with MPS VII when assessed through β-Glu activity measured by naphthol AS BI-beta-D-glucuronide .

- Case Study: Corneal Therapy in MPS VII Dogs

A recent investigation utilized naphthol AS BI-beta-D-glucuronide to assess β-Glu activity following gene therapy via adenoviral vectors in canine corneas. The results indicated successful transduction and restoration of enzyme activity, showcasing the potential for this approach in treating lysosomal storage diseases .

Applications in Pharmacological Research

Drug Development and Toxicology

The compound's ability to serve as a substrate for β-Glu makes it valuable in pharmacological research, particularly in assessing the effects of drugs on lysosomal function.

Mécanisme D'action

The mechanism of action of 2-naphthol AS BI-beta-D-glucuronide involves its hydrolysis by β-glucuronidase to release 2-naphthol AS BI. This product then reacts with a coupling reagent to form a colored compound, which can be detected and measured . The molecular targets include β-glucuronidase enzymes, which are involved in the hydrolysis process .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Naphthol AS-BI N-acetyl-β-D-glucosaminide

- Naphthol AS-D chloroacetate

- 2-Nitrophenyl β-D-glucopyranoside

- 6-Bromo-2-naphthyl β-D-glucopyranoside

Uniqueness

2-naphthol AS BI-beta-D-glucuronide is unique due to its specific structure, which includes a 6-bromo-3-(2-methoxyphenyl)carbamoyl)naphthalen-2-yl substituent. This structure imparts distinct chromogenic properties, making it highly valuable in biochemical assays and diagnostic applications .

Activité Biologique

2-Naphthol AS BI-beta-D-glucuronide is a compound widely used in biochemical and histochemical research due to its role as a substrate for the enzyme β-glucuronidase. This article delves into the biological activity of this compound, encompassing its mechanism of action, cellular effects, pharmacokinetics, and relevant case studies.

Target Enzyme

The primary target of this compound is the enzyme β-glucuronidase, which catalyzes the hydrolysis of glucuronides. Upon hydrolysis, 2-naphthol AS BI is released, which can be visualized using specific staining techniques, allowing researchers to assess β-glucuronidase activity in various tissues and cells.

Biochemical Pathways

This compound participates in the glucuronidation pathway, which is crucial for detoxifying and eliminating potentially harmful substances from the body. The hydrolysis reaction leads to the production of a chromogenic compound that can be detected histochemically.

| Property | Details |

|---|---|

| Molecular Formula | C15H15O7S |

| Molecular Weight | 337.34 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Remains stable under specific storage conditions (e.g., -20°C) |

Cellular Effects

This compound influences cellular processes primarily through its interaction with β-glucuronidase. The hydrolysis of this compound results in the release of 2-naphthol AS BI, which can then be visualized histochemically. This process allows for the study of β-glucuronidase localization and activity in different cell types, including those in the enamel organ and odontoblasts.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its distribution and the activity of β-glucuronidase within the body. The compound's bioavailability is contingent upon its uptake by cells, where it undergoes hydrolysis to release 2-naphthol AS BI.

Case Studies

-

Mucopolysaccharidosis Type VII (MPS VII)

In a study involving a mouse model of MPS VII, researchers utilized naphthol-AS-BI β-D-glucuronide to assess β-glucuronidase activity in fetal tissues. The study revealed that affected fetuses exhibited no detectable β-glucuronidase activity until later gestational ages, highlighting potential therapeutic windows for intervention . -

Histochemical Applications

In various histochemical assays, this compound has been employed to visualize enzyme activity in tissues. For instance, frozen tissue sections were stained using this substrate to demonstrate β-glucuronidase activity in developing mouse fetuses, providing insights into lysosomal storage diseases .

Dosage Effects

The effects of this compound vary with dosage levels in animal models. Higher doses can lead to increased β-glucuronidase activity detectable histochemically; however, excessive doses may result in toxic effects. Therefore, optimizing dosage is crucial for experimental accuracy and safety.

Propriétés

IUPAC Name |

6-[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOOAEDFQKSZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrNO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402679 | |

| Record name | Naphthol AS-BI beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37-87-6 | |

| Record name | Naphthol AS-BI beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-Naphthol AS-BI-beta-D-glucuronide in β-glucuronidase detection?

A1: 2-Naphthol AS-BI-beta-D-glucuronide acts as a substrate for β-glucuronidase. The enzyme hydrolyzes the glycosidic bond in the compound, releasing 2-naphthol AS-BI. This released compound then reacts with a diazonium salt present in the staining solution. This reaction forms a brightly colored, insoluble precipitate that deposits at the site of enzyme activity, allowing for visualization under a microscope. [, , ]

Q2: What are the advantages of using 2-Naphthol AS-BI-beta-D-glucuronide over other β-glucuronidase substrates?

A2: 2-Naphthol AS-BI-beta-D-glucuronide, when paired with an appropriate diazonium salt, offers advantages for histochemical staining:

- Increased Sensitivity: It can detect lower levels of β-glucuronidase activity compared to some other substrates. []

- Precise Localization: The reaction product is highly insoluble and precipitates rapidly, leading to a more precise localization of the enzyme within the cell. [, ]

- Versatility: It can be used with various diazonium salts, offering flexibility in choosing the desired color and intensity of the staining reaction. [, ]

Q3: What cell types or tissues show prominent β-glucuronidase activity when stained with 2-Naphthol AS-BI-beta-D-glucuronide?

A3: Research using this staining technique has revealed β-glucuronidase activity in various cell types and tissues, including:

- Bone: Osteoclasts and osteoblasts. []

- Teeth: Odontoblasts, ameloblasts, stratum intermedium, inner and outer enamel epithelium. []

- Kidney: Lysosomes within cells of the cortical tubules and loops of Henle, as well as mesangial cells. []

- HeLa Cells: Two lysosome populations, one clustered near the nucleus and another scattered throughout the cytoplasm. []

- C. Elegans: Pharynx, vulva (in hermaphrodites), and male tail. []

Q4: Can you discuss the use of 2-Naphthol AS-BI-beta-D-glucuronide in studying genetic mutations related to β-glucuronidase?

A4: Yes, this substrate has been instrumental in genetic studies involving β-glucuronidase. Researchers have used it to screen for and identify mutants of the nematode Caenorhabditis elegans that are deficient in β-glucuronidase activity. [] These mutants provide a model system for studying the gene encoding β-glucuronidase (gus-1 in C. elegans) and its regulation. [] Furthermore, this staining technique has been valuable in studying somatic cell hybrids to investigate the formation of active heteropolymeric β-glucuronidase. These studies provided insights into the subunit structure of the enzyme and the nature of mutations that can lead to β-glucuronidase deficiency. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.